2-(benzylthio)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide
Description
2-(Benzylthio)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide is a synthetic acetamide derivative featuring a benzylthio group (-S-CH₂C₆H₅) and a piperidine ring substituted with an isonicotinoyl moiety (pyridine-4-carbonyl). While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with compounds studied for receptor binding, enzyme inhibition, and antimicrobial activity .
Properties
IUPAC Name |
2-benzylsulfanyl-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c25-20(16-27-15-18-4-2-1-3-5-18)23-14-17-8-12-24(13-9-17)21(26)19-6-10-22-11-7-19/h1-7,10-11,17H,8-9,12-16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEVNBINLONFGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CSCC2=CC=CC=C2)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzylthio Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis to yield benzylthiol.
Acetamide Formation: The benzylthiol is then reacted with chloroacetyl chloride in the presence of a base to form 2-(benzylthio)acetamide.
Piperidine Derivative Synthesis: Separately, 1-isonicotinoylpiperidine is synthesized through the reaction of isonicotinic acid with piperidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Coupling: The final step involves coupling the 2-(benzylthio)acetamide with the 1-isonicotinoylpiperidine derivative using a suitable coupling reagent to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the acetamide linkage using reducing agents like lithium aluminum hydride.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced acetamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylthio)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The benzylthio group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The isonicotinoylpiperidinyl moiety may interact with specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Thioether-Linked Acetamides with Heterocyclic Cores
Key Compounds :
- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Yield: 88% Melting Point: 133–135°C
- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) Yield: 85% Melting Point: 135–136°C
Comparison: The target compound shares the benzylthio group with 5h and 5m but differs in the heterocyclic core (piperidine vs. thiadiazole). The thiadiazole derivatives exhibit high synthetic yields (85–88%), suggesting that the benzylthio group enhances reactivity in nucleophilic substitution reactions. However, the piperidine-isonicotinoyl system in the target compound may confer distinct solubility or steric effects, as evidenced by the lower melting points of thiadiazole analogs (133–136°C vs. typical acetamides with rigid cores >150°C).
Piperidine-Containing Acetamides
Key Compounds :
- N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-isopropyl-acetamide
- Molecular Formula: C₁₇H₂₅ClN₂O
- Substituents: Chloroacetamide, isopropyl, benzyl-piperidine
- DFL20656 (B1 Receptor Ligand)
- Features: Imidazole, methoxybenzyl, tetrahydrofuran
Comparison: The target compound’s piperidine ring is substituted with an isonicotinoyl group, contrasting with the benzyl or chloroacetamide groups in analogs. For example, B1 receptor ligands (e.g., DFL20656) prioritize aromatic and heterocyclic systems for binding , suggesting the target’s isonicotinoyl group could optimize receptor interactions.
Pyridine/Quinoline-Substituted Acetamides
Key Compounds :
- (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide
- Activity Score: 5.797 (assay unspecified)
- (E)-2-(5-methyl-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Activity Score: 5.408
Comparison: The target’s isonicotinoyl group shares a pyridine backbone with these compounds. Activity scores in suggest that pyridinyl and quinolinyl substituents influence bioactivity, though the exact assay context (e.g., kinase inhibition, antimicrobial) is unclear.
Physicochemical Properties
Research Implications and Gaps
- Activity Data: The target compound lacks explicit bioactivity data, unlike pyridine/quinoline analogs in . Comparative studies using assays (e.g., receptor binding, MIC tests) are needed.
- Synthetic Optimization : The high yields of thiadiazole analogs (85–88%) suggest optimizing the target’s synthesis by leveraging benzylthio chemistry .
- Structural Modifications: Replacing the isonicotinoyl group with indolinone (as in ) could alter activity profiles.
Biological Activity
2-(benzylthio)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide is a complex organic compound that has attracted significant attention in various fields of research, particularly in medicinal chemistry due to its unique structural features. This compound consists of a benzylthio group, an isonicotinoylpiperidinyl moiety, and an acetamide linkage, which contribute to its potential biological activities.
Chemical Structure and Properties
The chemical formula of this compound is C21H25N3O2S, with a molecular weight of approximately 373.51 g/mol. The structure can be described as follows:
| Component | Description |
|---|---|
| Benzylthio Group | Provides potential for nucleophilic reactions and interactions with biological targets. |
| Isonicotinoylpiperidinyl Moiety | May facilitate interactions with specific receptors or enzymes. |
| Acetamide Linkage | Involved in the overall stability and solubility of the compound. |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Covalent Bond Formation : The benzylthio group can form covalent bonds with thiol groups in proteins, potentially leading to inhibition of their function.
- Receptor Modulation : The isonicotinoylpiperidinyl moiety may interact with specific receptors, modulating their activity and resulting in various biological effects.
Potential Therapeutic Applications
Research indicates several potential therapeutic applications for this compound:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory disorders.
- Anticancer Effects : Investigations into its anticancer activity have shown promise, particularly in inhibiting tumor cell proliferation.
- Neuroprotective Properties : The compound's ability to cross the blood-brain barrier could position it as a neuroprotective agent in neurodegenerative diseases.
Research Findings
Recent studies have explored the biological activities of related compounds and analogs, providing insights into the efficacy and mechanisms of action relevant to this compound.
Case Studies
- Cell-Based Studies : A study involving B16F10 cells demonstrated that certain analogs effectively inhibited melanin production by targeting intracellular tyrosinase activity, suggesting similar pathways may be exploitable for this compound .
- Kinetic Studies : Kinetic analyses using Lineweaver–Burk plots have shown that related compounds exhibit potent mushroom tyrosinase inhibitory activities, indicating a potential mechanism for anti-melanogenic effects .
- Cytotoxicity Assessments : In evaluations of cytotoxicity on B16F10 cells, some analogs demonstrated significant effects at higher concentrations, which could inform dosage considerations for therapeutic applications .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
